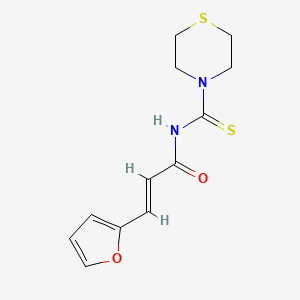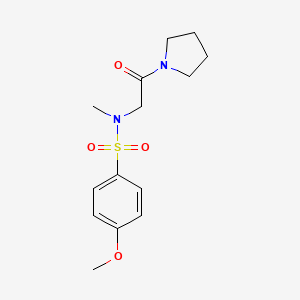
3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FTC and is synthesized through a multi-step process involving various chemical reactions. The purpose of
Aplicaciones Científicas De Investigación
FTC has been extensively studied for its potential applications in various scientific research fields. One of the most significant areas of research is its use as a fluorescent probe for the detection of metal ions. FTC has been shown to selectively bind to copper ions and exhibit enhanced fluorescence, making it a promising tool for the detection of copper ions in biological samples.
Mecanismo De Acción
The mechanism of action of FTC involves the binding of the compound to copper ions, which results in a conformational change that leads to enhanced fluorescence. The exact mechanism of this process is still being studied, but it is believed that the sulfur atoms in the compound play a crucial role in the binding of copper ions.
Biochemical and Physiological Effects
FTC has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its potential applications in the detection of metal ions in biological samples make it an important tool for research in various fields, including biochemistry, biophysics, and environmental science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FTC is its selectivity for copper ions, which makes it a valuable tool for the detection of copper ions in complex biological samples. Additionally, FTC has a high quantum yield and is highly stable, making it a reliable tool for fluorescence-based assays. However, one of the limitations of FTC is its relatively low water solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on FTC. One area of interest is the development of new fluorescent probes based on the structure of FTC that can selectively bind to other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of FTC and its potential applications in various scientific research fields.
Conclusion
In conclusion, 3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions. Its selectivity for copper ions, high quantum yield, and stability make it a valuable tool for fluorescence-based assays. Further research is needed to fully understand the mechanism of action of FTC and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of FTC involves a multi-step process that includes the reaction of 2-furylamine with carbon disulfide to form 2-furylthiocarbamoyl sulfide. This intermediate compound is then reacted with thiomorpholine to form 3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)thiourea. The final step involves the reaction of this compound with acryloyl chloride to form FTC.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-11(4-3-10-2-1-7-16-10)13-12(17)14-5-8-18-9-6-14/h1-4,7H,5-6,8-9H2,(H,13,15,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCJVISGUSJPEY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)





![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)



![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
